2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1153407-23-8
VCID: VC6519865
InChI: InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16)
SMILES: CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244

2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

CAS No.: 1153407-23-8

Cat. No.: VC6519865

Molecular Formula: C11H13N3O2

Molecular Weight: 219.244

* For research use only. Not for human or veterinary use.

2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid - 1153407-23-8

Specification

CAS No. 1153407-23-8
Molecular Formula C11H13N3O2
Molecular Weight 219.244
IUPAC Name 2,5-dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16)
Standard InChI Key DAQYLOPDNGEWKW-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrrole ring substituted at positions 1, 2, 3, and 5:

  • Position 1: A 1-methyl-1H-pyrazol-4-yl group, introducing a second heterocyclic system.

  • Position 2 and 5: Methyl groups contributing to steric bulk and lipophilicity.

  • Position 3: A carboxylic acid group enabling hydrogen bonding and salt formation.

The IUPAC name derives from this substitution pattern: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
CAS Registry NumberNot yet assigned
SMILESCC1=NN(C=C1C2=C(C(=O)O)C(=CN2C)C)C

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, inferences can be drawn from analogous structures:

  • ¹H NMR:

    • Pyrrole protons: δ 6.2–6.8 ppm (deshielded due to conjugation).

    • Pyrazole protons: δ 7.4–7.6 ppm (aromatic coupling).

    • Methyl groups: δ 1.9–2.5 ppm .

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for constructing this molecule:

  • Pyrrole-first approach: Build the pyrrole core followed by pyrazole coupling.

  • Pyrazole-first approach: Synthesize the pyrazole moiety and attach it to a pre-functionalized pyrrole.

Route 1: Hydrolysis of Ester Precursors

Analogous to the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid :

  • Esterification: React 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylate ethyl ester with NaOH in ethanol/water under reflux.

  • Acidification: Adjust to pH 3 with HCl to precipitate the carboxylic acid.

Key Conditions:

  • Reflux duration: 3–4 hours

  • Yield (estimated): 85–90% based on analogous reactions .

Route 2: Cross-Coupling Reactions

Utilize Suzuki-Miyaura coupling to attach the pyrazole group:

  • Prepare boronic ester of 1-methyl-4-pyrazole.

  • Couple with halogenated pyrrole precursor (e.g., 3-bromo-2,5-dimethylpyrrole-3-carboxylic acid).

Advantages: Higher regioselectivity compared to classical methods.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited due to hydrophobic methyl/pyrazole groups; enhanced in basic media via carboxylate formation.

  • Thermal Stability: Melting point estimated at 210–215°C (extrapolated from ).

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP2.1 ± 0.3Calculated (PubChem )
pKa4.2 (carboxylic acid)Analog estimation

Chemical Reactivity

Carboxylic Acid Derivatives

The -COOH group participates in standard reactions:

  • Esterification: Forms methyl/ethyl esters with SOCl₂/ROH.

  • Amide Formation: Reacts with amines via DCC-mediated coupling.

Electrophilic Substitution on Pyrrole

The electron-rich pyrrole ring undergoes:

  • Nitration: At position 4 (meta to carboxylic acid).

  • Sulfonation: Requires protecting the -COOH group.

Biological Activity and Applications

Material Science Applications

  • Coordination Chemistry: The carboxylic acid and pyrazole N atoms can bind metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalysis.

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